![molecular formula C16H14Cl2N2O3S B4806334 ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE](/img/structure/B4806334.png)
ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE
Vue d'ensemble
Description
ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE is a complex organic compound that features a combination of aromatic, pyrimidinyl, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate, which can be achieved through the reaction of 3,5-dichlorophenylamine with a suitable pyrimidine precursor under controlled conditions.
Thioether Formation: The pyrimidinyl intermediate is then reacted with an appropriate thiol reagent to form the thioether linkage.
Esterification: The final step involves the esterification of the thioether intermediate with ethyl acetoacetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of pyrimidinyl and thioether-containing compounds.
Mécanisme D'action
The mechanism of action of ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, while the thioether linkage may facilitate binding to sulfur-containing active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-(3,5-DICHLOROPHENYLTHIO)-3-OXOBUTANOATE: This compound lacks the pyrimidinyl group but shares the thioether and ester functionalities.
3,5-DICHLOROBENZAMIDE DERIVATIVES: These compounds contain the dichlorophenyl group but differ in their amide linkage.
Uniqueness
ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE is unique due to the presence of both the pyrimidinyl and thioether groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
ethyl 4-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-13(21)9-24-16-19-4-3-14(20-16)10-5-11(17)7-12(18)6-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJOARQLDYLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


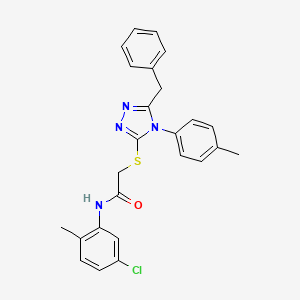
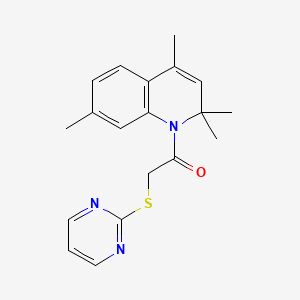
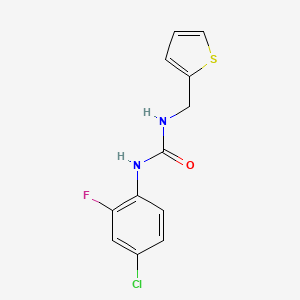
![N-(2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4806274.png)
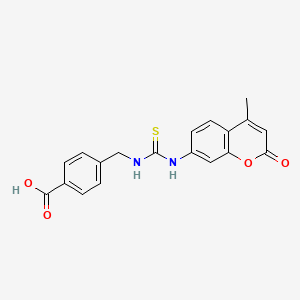
![2-(4-chloro-1H-pyrazol-3-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4806299.png)
![N-(4-methoxy-2-methylphenyl)-3-{[(2-thienylsulfonyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4806300.png)
![bis[(propylamino)methyl]phosphinic acid](/img/structure/B4806315.png)
![2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4806325.png)
![2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-propylacetamide](/img/structure/B4806342.png)
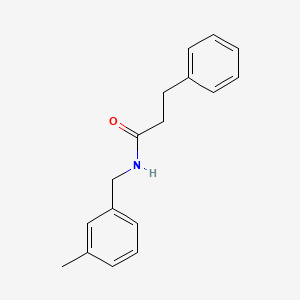
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4806359.png)
![N-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4806362.png)
![1-[(2-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4806366.png)
